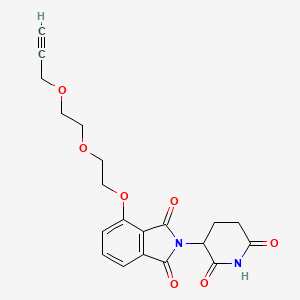

Thalidomide 4'-ether-PEG2-alkyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thalidomide-O-PEG2-propargyl is a chemical compound that has been synthesized as a conjugate of an E3 ligase ligand and a linker. It incorporates the cereblon ligand based on Thalidomide, along with a 2-unit polyethylene glycol (PEG) linker. This compound is specifically designed for use in PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes ligand-induced protein degradation .

Scientific Research Applications

Thalidomide-O-PEG2-propargyl has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.

Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases.

Industry: Applied in the production of functionalized polymers and materials for various industrial applications

Mechanism of Action

Thalidomide-O-PEG2-propargyl exerts its effects through the following mechanism:

Binding to Cereblon: The Thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.

Protein Degradation: The binding of Thalidomide-O-PEG2-propargyl to cereblon facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome .

Biochemical Analysis

Biochemical Properties

Thalidomide-O-PEG2-propargyl contains a Cereblon ligand, a PEG linker, and a terminal alkyne, which are ready for click conjugation . This product is designed for conjugation to target proteins for PROTAC Research and Development . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome pathway .

Cellular Effects

The cellular effects of Thalidomide-O-PEG2-propargyl are primarily related to its role in PROTAC technology. By binding to target proteins, it can induce their degradation, thereby influencing various cellular processes

Molecular Mechanism

The molecular mechanism of Thalidomide-O-PEG2-propargyl involves its interaction with the E3 ubiquitin ligase complex. It binds to cereblon (CRBN), a primary direct target of thalidomide . This binding leads to the recognition of various ‘neosubstrates’ depending on the shape of the ligand . The compound can thus exert its effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Thalidomide, the parent compound, has been shown to induce teratogenic effects by bypassing an important embryonic defense system

Dosage Effects in Animal Models

Information on the dosage effects of Thalidomide-O-PEG2-propargyl in animal models is currently unavailable. Thalidomide, the parent compound, has been extensively studied, and its effects vary with different dosages .

Metabolic Pathways

Thalidomide, the parent compound, undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .

Subcellular Localization

The parent compound thalidomide has been shown to have effects on various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-O-PEG2-propargyl is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a PEG linker and a propargyl group. The synthesis typically involves the following steps:

Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent to introduce a reactive functional group.

PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker to form a Thalidomide-PEG intermediate.

Propargyl Group Introduction: Finally, the Thalidomide-PEG intermediate is reacted with a propargylating agent to introduce the propargyl group, resulting in the formation of Thalidomide-O-PEG2-propargyl

Industrial Production Methods

The industrial production of Thalidomide-O-PEG2-propargyl follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG2-propargyl undergoes various chemical reactions, including:

Substitution Reactions: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Click Chemistry:

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

Nucleophiles: Employed in substitution reactions to replace the propargyl group with other functional groups

Major Products Formed

Triazole Derivatives: Formed through CuAAC reactions with azides.

Substituted Thalidomide Derivatives: Resulting from substitution reactions with various nucleophiles

Comparison with Similar Compounds

Thalidomide-O-PEG2-propargyl can be compared with other similar compounds, such as:

Thalidomide-O-PEG2-azide: Similar to Thalidomide-O-PEG2-propargyl but contains an azide group instead of a propargyl group.

Lenalidomide-O-PEG2-propargyl: A derivative of Lenalidomide with a PEG linker and propargyl group, used in similar applications.

Pomalidomide-O-PEG2-propargyl: A derivative of Pomalidomide with a PEG linker and propargyl group, also used in PROTAC technology .

Conclusion

Thalidomide-O-PEG2-propargyl is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable tool for studying protein degradation and developing targeted therapies.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWGDRINRIEEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)

![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)

![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)

![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)

![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)

![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)